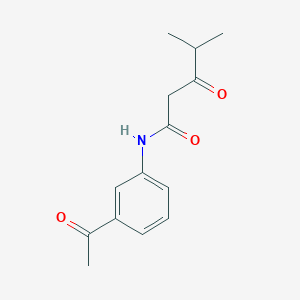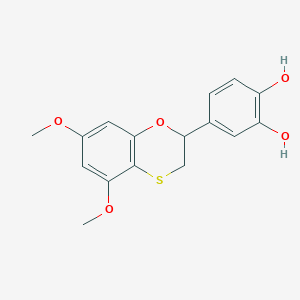![molecular formula C17H21NO3S B12526530 Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- CAS No. 652155-27-6](/img/structure/B12526530.png)
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-[1-(4-methoxyphenyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing tumor growth or combating bacterial infections.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with a phenyl group attached to the nitrogen atom.
Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure but lacks the propyl group.
Benzenesulfonamide, N-(4-methylphenyl)-: Similar structure but lacks the methoxy group.
Uniqueness
Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is unique due to the presence of both the methoxyphenyl and propyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
652155-27-6 |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[1-(4-methoxyphenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3 |
Clave InChI |
NSVZFAYKVHAFMG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
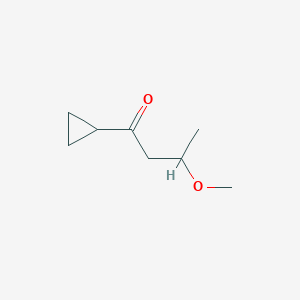
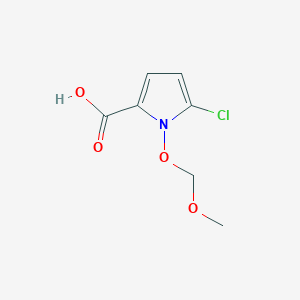
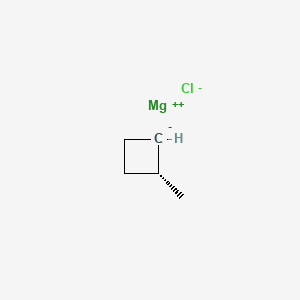
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
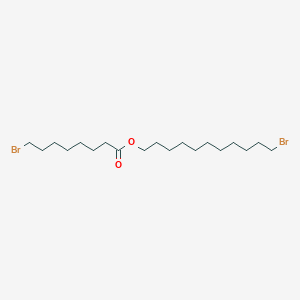
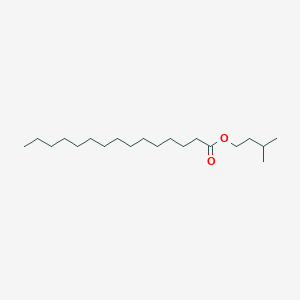
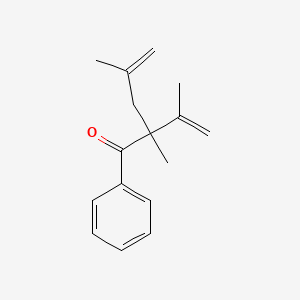
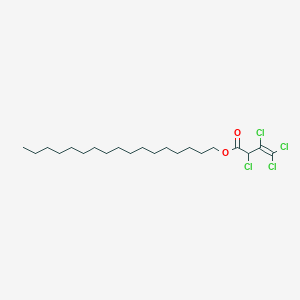
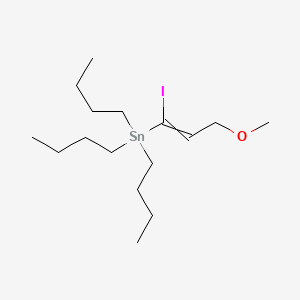
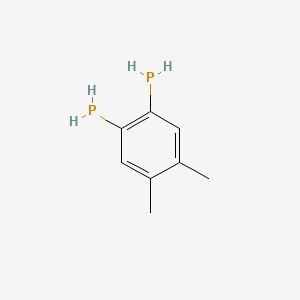
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
